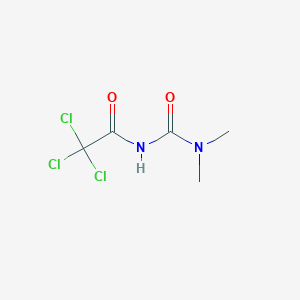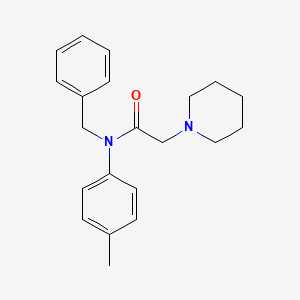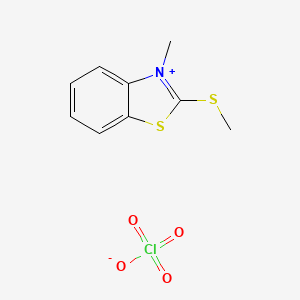
2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Epoxy-2,5,5-trimethyl-3-hexyne is an organic compound characterized by the presence of an epoxy group and a triple bond within its structure This compound is part of the alkyne family, which are hydrocarbons containing at least one carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-epoxy-2,5,5-trimethyl-3-hexyne typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne structure. This can be achieved through various methods such as the dehydrohalogenation of vicinal dihalides or the coupling of terminal alkynes with alkyl halides.
Epoxidation: The alkyne is then subjected to epoxidation to introduce the epoxy group. This can be done using peracids like meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to ensure selective formation of the epoxy group.
Industrial Production Methods
In an industrial setting, the production of 1,2-epoxy-2,5,5-trimethyl-3-hexyne would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors for efficient heat and mass transfer, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxy-2,5,5-trimethyl-3-hexyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the epoxy group to diols.
Substitution: Nucleophilic substitution reactions can open the epoxy ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to open the epoxy ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted alcohols or amines.
Scientific Research Applications
1,2-Epoxy-2,5,5-trimethyl-3-hexyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-epoxy-2,5,5-trimethyl-3-hexyne involves its reactivity due to the presence of the epoxy group and the alkyne. The epoxy group is highly strained and can readily react with nucleophiles, leading to ring-opening reactions. The alkyne can participate in various addition reactions, making the compound versatile in its reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-3-hexyne: Lacks the epoxy group, making it less reactive in certain types of reactions.
1,2-Epoxy-3-hexyne: Similar structure but without the trimethyl substitution, affecting its steric and electronic properties.
Uniqueness
1,2-Epoxy-2,5,5-trimethyl-3-hexyne is unique due to the combination of the epoxy group and the alkyne within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various applications.
Properties
CAS No. |
20401-26-7 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(3,3-dimethylbut-1-ynyl)-2-methyloxirane |
InChI |
InChI=1S/C9H14O/c1-8(2,3)5-6-9(4)7-10-9/h7H2,1-4H3 |
InChI Key |
JVIBKOXKFFDQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C#CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
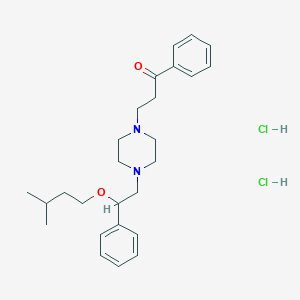
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)
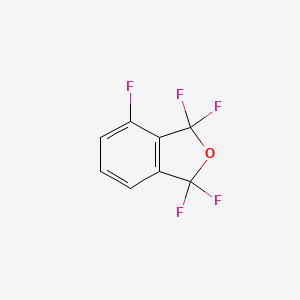
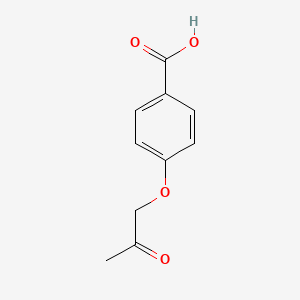
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
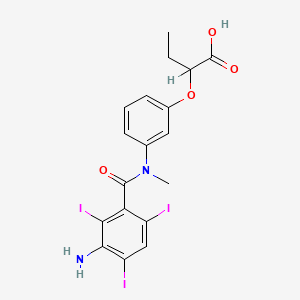
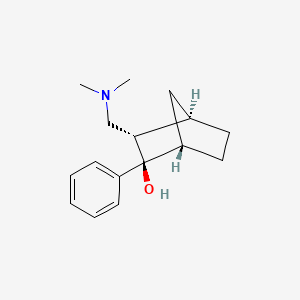

![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
